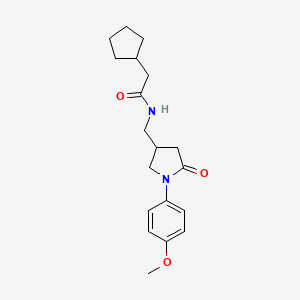

2-cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-24-17-8-6-16(7-9-17)21-13-15(11-19(21)23)12-20-18(22)10-14-4-2-3-5-14/h6-9,14-15H,2-5,10-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESZORZQCSQUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C18H24N2O3

- Molecular Weight : 316.4 g/mol

- IUPAC Name : 2-cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

This structure indicates the presence of a cyclopentyl group, a methoxy-substituted phenyl group, and a pyrrolidine moiety, which are critical for its biological interactions.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with 2-cyclopentyl-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide:

- Antiinflammatory Activity : The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Analgesic Effects : Preclinical evaluations suggest that it may possess analgesic properties, providing relief from pain.

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotection against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as an antagonist or modulator at various receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It has been observed to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in the inflammatory response.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to reduce cell viability in certain cancer cell lines, indicating potential anticancer activity. For example, cytotoxicity assays using human cancer cell lines showed significant dose-dependent effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. Notably, oral administration in rodent models demonstrated significant anti-inflammatory effects comparable to established NSAIDs.

Case Studies

- Case Study on Pain Management : A study involving rodents indicated that administration of this compound significantly reduced pain responses in models of acute inflammatory pain.

- Neuroprotection in Models of Alzheimer’s Disease : Research showed that treatment with the compound improved cognitive function in Alzheimer’s disease models by reducing amyloid plaque formation and tau phosphorylation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations

- Electronic and Steric Effects: The target’s 4-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl in (electron-withdrawing), impacting lipophilicity and binding interactions. Methoxy groups may enhance blood-brain barrier penetration, suggesting CNS applications, whereas chloro substituents are common in antimicrobial agents. Cyclopentyl (target) vs.

- Heterocyclic Core Influence: Pyrrolidinone (target and ) vs. oxadiazole (): Pyrrolidinones offer hydrogen-bonding capabilities via the carbonyl group, while oxadiazoles improve metabolic stability due to aromaticity and resistance to enzymatic degradation.

- Chlorophenyl-substituted analogs (e.g., ) are frequently associated with antimicrobial or pesticidal activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.